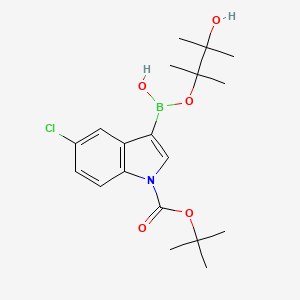
1-Boc-5-chloroindole-3-boronic acid,pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-5-chloroindole-3-boronic acid, pinacol ester is a versatile small molecule scaffold used in various fields of research and industry. It is known for its unique chemical structure, which includes a boronic acid group and a pinacol ester moiety. This compound is often utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Vorbereitungsmethoden
The synthesis of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester typically involves several stepsThe final step involves the esterification of the boronic acid with pinacol to form the pinacol ester .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. Reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions .
Analyse Chemischer Reaktionen
1-Boc-5-chloroindole-3-boronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form alcohols or other functional groups.
Substitution: The chlorine atom on the indole ring can undergo nucleophilic substitution reactions to introduce different substituents.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling typically results in biaryl compounds .
Wissenschaftliche Forschungsanwendungen
1-Boc-5-chloroindole-3-boronic acid, pinacol ester has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the synthesis of complex molecules. The pinacol ester moiety provides stability and solubility, facilitating its use in different reaction conditions .
Vergleich Mit ähnlichen Verbindungen
1-Boc-5-chloroindole-3-boronic acid, pinacol ester can be compared with other boronic acid derivatives, such as:
1-Boc-indole-5-boronic acid pinacol ester: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
5-chloroindole-3-boronic acid: Lacks the Boc protection and pinacol ester, making it less stable and versatile.
The uniqueness of 1-Boc-5-chloroindole-3-boronic acid, pinacol ester lies in its combination of functional groups, which provide both stability and reactivity, making it a valuable tool in synthetic chemistry .
Eigenschaften
Molekularformel |
C19H27BClNO5 |
|---|---|
Molekulargewicht |
395.7 g/mol |
IUPAC-Name |
[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid |
InChI |
InChI=1S/C19H27BClNO5/c1-17(2,3)26-16(23)22-11-14(13-10-12(21)8-9-15(13)22)20(25)27-19(6,7)18(4,5)24/h8-11,24-25H,1-7H3 |
InChI-Schlüssel |
KAAHBSYXLZBEMC-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(C2=C1C=C(C=C2)Cl)C(=O)OC(C)(C)C)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


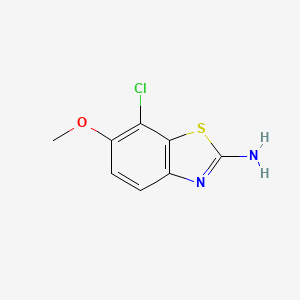
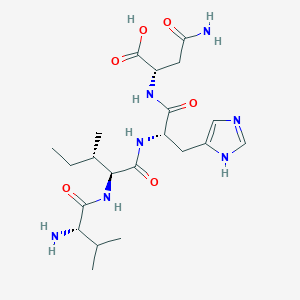

![(3-Tert-butylphenyl)-[2-[2-(3-propan-2-ylphenyl)phosphanylphenyl]phenyl]phosphane](/img/structure/B13839002.png)
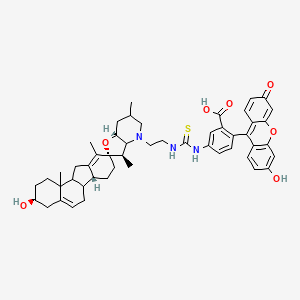
![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
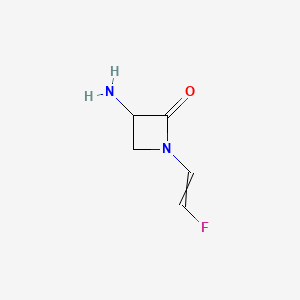
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
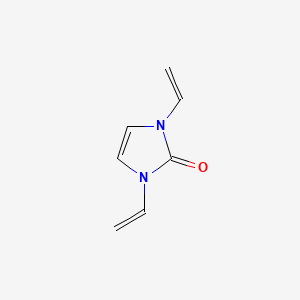
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
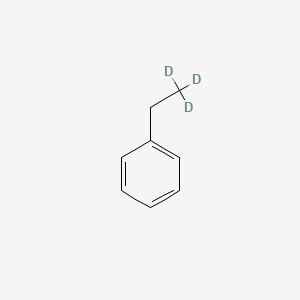

![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
